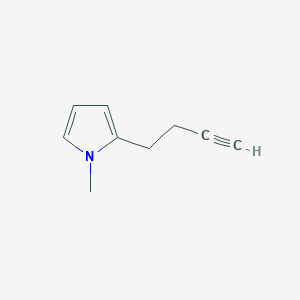

2-But-3-ynyl-1-methylpyrrole

Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis

Pyrrole and its derivatives are not merely academic curiosities; they are integral components of life and technology. The pyrrole nucleus is at the heart of vital biological molecules such as heme (in hemoglobin), chlorophylls, and vitamin B12. numberanalytics.comsemanticscholar.org This biological prevalence has inspired chemists to incorporate the pyrrole motif into a wide array of synthetic targets.

In modern organic synthesis, pyrroles serve as versatile building blocks for:

Pharmaceuticals: Many drugs contain a pyrrole ring, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. numberanalytics.comresearchgate.netnih.gov For instance, Atorvastatin, a widely used cholesterol-lowering drug, features a pyrrole core. numberanalytics.com

Agrochemicals: The development of novel pesticides and herbicides often relies on the unique chemical properties of heterocyclic compounds like pyrrole. numberanalytics.com

Materials Science: Pyrrole-based polymers, such as polypyrrole, have garnered significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and sensors. numberanalytics.comsemanticscholar.org

The synthesis of substituted pyrroles is a vibrant area of research, with numerous methods developed to control the regioselectivity of functionalization. organic-chemistry.orgnih.gov

Structural Attributes and Reactivity Implications of N-Methylpyrrole Derivatives

The substitution of the pyrrole nitrogen with a methyl group, as in N-methylpyrrole, significantly influences the molecule's properties and reactivity. The methyl group is an electron-donating group, which further increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack than the parent pyrrole. uni-muenchen.de

Key characteristics of N-methylpyrrole derivatives include:

Enhanced Nucleophilicity: The increased electron density makes N-methylpyrroles highly reactive towards a variety of electrophiles. uni-muenchen.de

Regioselectivity in Substitution: Electrophilic substitution on N-methylpyrrole typically occurs at the C2 (alpha) position due to the greater stabilization of the cationic intermediate. However, substitution at the C3 (beta) position can also be achieved under specific conditions. orgsyn.orgresearchgate.net

Participation in Cycloaddition Reactions: The diene character of the pyrrole ring allows it to participate in cycloaddition reactions, a powerful tool for constructing complex polycyclic systems. orgsyn.org

The gas-phase reactivity of N-methylpyrrole with electrophiles like ethyl cations has been studied, revealing competitive protonation and alkylation pathways. acs.org This inherent reactivity makes N-methylpyrrole a versatile platform for chemical modification. nih.govresearchgate.net

The Alkynyl Moiety as a Synthetic Handle in Pyrrole Chemistry

The introduction of an alkynyl group (containing a carbon-carbon triple bond) onto the pyrrole ring, as seen in 2-But-3-ynyl-1-methylpyrrole , opens up a vast landscape of synthetic possibilities. The alkyne is a remarkably versatile functional group, often referred to as a "synthetic handle," because it can be transformed into a wide range of other functionalities through various chemical reactions.

The reactivity of the alkynyl moiety includes:

Cycloaddition Reactions: Alkynes are excellent participants in [3+2] cycloaddition reactions, for example, with azides to form triazoles, or with nitrile oxides to form isoxazoles. rsc.org

Coupling Reactions: Palladium-catalyzed coupling reactions, such as the Sonogashira coupling, allow for the straightforward formation of new carbon-carbon bonds by linking the alkyne to aryl or vinyl halides.

Hydration and Reduction: The triple bond can be selectively hydrated to form ketones or reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a variety of saturated and unsaturated side chains.

Cycloisomerization Reactions: In the presence of transition metal catalysts (e.g., gold, copper), alkynyl-substituted heterocycles can undergo intramolecular cyclization reactions to form fused ring systems. organic-chemistry.org

The presence of the terminal alkyne in the "but-3-ynyl" side chain of 2-But-3-ynyl-1-methylpyrrole is particularly significant, as the terminal proton is acidic and can be removed to generate a potent nucleophile (an acetylide), further expanding its synthetic utility. mdpi.com

Research Trajectories and Academic Significance of 2-But-3-ynyl-1-methylpyrrole

While specific research on 2-But-3-ynyl-1-methylpyrrole is not extensively documented in publicly available literature, its structure suggests several compelling avenues for academic investigation. The combination of the electron-rich N-methylpyrrole core and the synthetically versatile alkynyl side chain makes it a highly attractive, albeit hypothetical, building block for various applications.

Potential research directions could include:

Synthesis of Novel Fused Heterocycles: The intramolecular cyclization of the alkynyl chain onto the pyrrole ring could be explored to generate novel bicyclic systems, which are often scaffolds for biologically active molecules.

Development of Molecular Probes: The terminal alkyne can be used to attach reporter groups (e.g., fluorophores) via "click chemistry," enabling the synthesis of molecular probes for biological imaging or diagnostic applications.

Polymer Chemistry: The alkynyl group could serve as a reactive site for polymerization, leading to the creation of novel pyrrole-containing polymers with unique electronic or material properties.

Medicinal Chemistry: The molecule could serve as a scaffold for the synthesis of a library of compounds to be screened for various biological activities. The ability to easily modify both the pyrrole ring and the alkynyl side chain would allow for systematic structure-activity relationship (SAR) studies.

The academic significance of a molecule like 2-But-3-ynyl-1-methylpyrrole lies in its potential to act as a versatile intermediate, bridging the fundamental chemistry of pyrroles and alkynes with applied fields like materials science and drug discovery.

Structure

3D Structure

Propriétés

IUPAC Name |

2-but-3-ynyl-1-methylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-4-6-9-7-5-8-10(9)2/h1,5,7-8H,4,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXZNGYZMTUNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Aspects of 2 but 3 Ynyl 1 Methylpyrrole

Electrophilic and Nucleophilic Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an aromatic heterocycle characterized by a high electron density, rendering it highly susceptible to electrophilic attack. The nitrogen atom's lone pair of electrons is delocalized into the ring, significantly activating it towards electrophiles, more so than benzene (B151609). pearson.com

Regioselectivity and Positional Isomerism in Reactions

Electrophilic substitution on the pyrrole ring generally occurs preferentially at the C2 (α) or C5 position. quora.comstackexchange.com This regioselectivity is attributed to the superior stability of the carbocation intermediate formed during the reaction. quora.comstackexchange.com Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, including a stable structure where the nitrogen atom bears the positive charge and has a complete octet. quora.comstackexchange.com In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures. stackexchange.com

For 2-But-3-ynyl-1-methylpyrrole, the C2 position is already substituted. Therefore, electrophilic attack is expected to predominantly occur at the C5 position, which is sterically unhindered and electronically favored. Attack at the C3 or C4 positions would be less favorable due to the formation of less stable intermediates.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole Derivatives

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Preferred Position |

|---|---|---|---|

| C2 (α-position) | 3 | More stable | Yes |

| C3 (β-position) | 2 | Less stable | No |

Influence of N-Methyl and Alkynyl Substituents on Pyrrole Reactivity

The substituents on the pyrrole ring, namely the N-methyl and the 2-but-3-ynyl groups, exert significant influence on its reactivity.

The N-methyl group is an electron-donating group through an inductive effect. wikipedia.orglibretexts.org This increases the electron density of the pyrrole ring, further activating it towards electrophilic substitution compared to unsubstituted pyrrole. minia.edu.eg While electrophilic attack on 1-methylpyrrole (B46729) still predominantly occurs at the α-positions, the presence of the methyl group can lead to a slight increase in the proportion of β-substitution compared to unsubstituted pyrrole in certain reactions like nitration and bromination. cdnsciencepub.comresearchgate.net

The 2-but-3-ynyl group is an electron-withdrawing group due to the sp-hybridized carbon atoms of the alkyne, which are more electronegative than the sp2-hybridized carbons of the pyrrole ring. libretexts.org This electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack to some extent. However, the powerful activating effect of the pyrrole nitrogen generally outweighs the deactivating effect of the alkynyl substituent. The primary directing influence in electrophilic substitution will still be governed by the pyrrole ring itself, favoring the C5 position.

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group in 2-But-3-ynyl-1-methylpyrrole is a versatile functional group that can participate in a variety of addition and cycloaddition reactions.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". glenresearch.comnih.gov This reaction allows for the efficient and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. nih.gov The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for chemical synthesis and bioconjugation. glenresearch.comnsf.gov The reaction of 2-But-3-ynyl-1-methylpyrrole with an azide (R-N₃) would yield a pyrrole-substituted triazole.

Table 2: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne, Organic azide |

| Catalyst | Copper(I) source |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often in aqueous or organic solvents |

| Yields | Typically high to excellent |

Other 1,3-Dipolar Cycloaddition Reactions

Beyond the CuAAC, the terminal alkyne of 2-But-3-ynyl-1-methylpyrrole can participate in other 1,3-dipolar cycloaddition reactions, often referred to as Huisgen cycloadditions. organic-chemistry.orgwikipedia.org These reactions involve the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. organic-chemistry.org Examples of 1,3-dipoles that can react with alkynes include nitrile oxides to form isoxazoles, and azomethine ylides to form pyrroles. wikipedia.orgrsc.org The regioselectivity of these reactions can be influenced by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov

Addition Reactions to the Alkynyl Group

The triple bond of the alkynyl group is susceptible to electrophilic addition reactions, similar to alkenes, though generally less reactive. youtube.com

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond can occur. The reaction can proceed in a stepwise manner, with the addition of one equivalent of the halogen yielding a dihaloalkene, and a second equivalent leading to a tetrahaloalkane. libretexts.org The initial addition is typically anti, resulting in a trans-dihaloalkene.

Hydrohalogenation : The addition of hydrogen halides (HX, such as HBr or HCl) also proceeds across the triple bond. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. libretexts.org In the case of the terminal alkyne in 2-But-3-ynyl-1-methylpyrrole, the initial addition of HX would place the halogen on the internal carbon of the original triple bond. Addition of a second equivalent of HX would result in a geminal dihalide, with both halogen atoms attached to the same carbon. libretexts.org

Hydration : The addition of water to the alkyne, typically catalyzed by acid and a mercury(II) salt, also follows Markovnikov's rule. youtube.com This initially forms an enol, which then rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone.

Rearrangement and Ring Transformation Pathways

The butynyl substituent at the C2 position of the 1-methylpyrrole ring introduces significant synthetic potential, enabling transformations that alter the core heterocyclic structure.

While direct experimental evidence for the ring expansion of 2-But-3-ynyl-1-methylpyrrole to a pyridine (B92270) derivative is not extensively documented, the transformation of pyrroles into pyridines is a known process in organic synthesis. One such method involves the insertion of a carbon atom into the pyrrole ring. For instance, the reaction of pyrroles with α-chlorodiazirines can generate 3-arylpyridine motifs by inserting an aryl carbynyl cation equivalent into the pyrrole core researchgate.net. Although this specific methodology does not utilize an alkynyl side chain, it establishes the principle of pyrrole ring expansion.

In the context of alkynyl-substituted heterocycles, base-promoted tautomerization of an alkyne to its isomeric allene (B1206475) can facilitate cyclization reactions that lead to the formation of a new fused pyridine ring nih.gov. This type of reactivity, if applied intramolecularly, could potentially lead to rearranged products, although a direct expansion of the pyrrole ring itself via this mechanism is not explicitly described. The synthesis of pyridines from reactions of allyl amines and alkynes has also been developed, proceeding through a sequence of oxidation and rhodium(III)-catalyzed N-annulation rsc.orgdntb.gov.ua.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Carbon Atom Insertion | α-Chlorodiazirines, Na2CO3, CH3CN, 50 °C | 3-Arylpyridines | researchgate.net |

| Allenyl Heteroaromatic Cyclization | Base-promoted tautomerization | Fused Pyridine Rings | nih.gov |

| N-Annulation | Allyl amines, Alkynes, Cu(OAc)2, Rh(III)-catalyst | Substituted Pyridines | rsc.orgdntb.gov.ua |

The presence of the butynyl group in 2-But-3-ynyl-1-methylpyrrole makes it a prime candidate for intramolecular cyclizations and cascade reactions, often catalyzed by transition metals like gold. Gold(I) catalysts are particularly effective at activating the alkyne moiety towards nucleophilic attack by the pyrrole ring.

Gold-catalyzed cycloisomerizations of enynes, which share structural similarities with 2-alkynylpyrroles, are powerful reactions for constructing carbo- and heterocyclic frameworks nih.govacs.org. In reactions involving pyrroles and alkynes, gold catalysts can induce a dearomatization of the pyrrole ring, leading to the formation of new cyclic structures nih.govacs.org. For instance, the intramolecular reaction between a pyrrole ring and a tethered alkyne can lead to the formation of 2,2-disubstituted-2H-pyrroles nih.gov.

Cascade reactions initiated by the activation of the alkyne are also prevalent. A plausible reaction for a molecule like 2-But-3-ynyl-1-methylpyrrole could involve an initial hydroarylation of the alkyne by the pyrrole ring, followed by further cyclization steps. Gold-catalyzed cascade reactions of skipped diynes with pyrroles have been shown to proceed through a consecutive regioselective hydroarylation of the two alkynes, followed by a 7-endo-dig cyclization to yield 1,6-dihydrocyclohepta[b]pyrroles acs.org. While 2-But-3-ynyl-1-methylpyrrole is not a diyne, this demonstrates the potential for sequential cyclization events.

Furthermore, intramolecular cyclization of N-alkyne-substituted pyrrole derivatives can be induced by either nucleophilic or electrophilic activation of the alkyne beilstein-journals.org. For example, treatment with iodine can lead to an electrophilic intramolecular cyclization, resulting in the formation of fused heterocyclic systems beilstein-journals.org.

| Catalyst/Reagent | Reaction Type | Key Transformation | Product Scaffold | Reference |

| Gold(I) | Cycloisomerization | Pyrrole Dearomatization, 1,2-Acyl Shift | 3H-benzo[e]isoindoles | nih.govacs.org |

| Gold(I) | Cascade Cyclization | Consecutive Hydroarylation, 7-endo-dig cyclization | 1,6-Dihydrocyclohepta[b]pyrroles | acs.org |

| Iodine | Electrophilic Cyclization | Intramolecular addition to alkyne | Pyrrolooxazinones | beilstein-journals.org |

Detailed Mechanistic Elucidation

A detailed understanding of the reaction mechanisms is essential for predicting and controlling the outcomes of reactions involving 2-But-3-ynyl-1-methylpyrrole.

The key mechanistic step in many reactions of 2-alkynylpyrroles is the activation of the alkyne by a catalyst, typically a gold(I) complex. This activation renders the alkyne susceptible to nucleophilic attack. In the case of an intramolecular reaction, the electron-rich pyrrole ring acts as the nucleophile.

A proposed mechanism for a gold-catalyzed intramolecular reaction involves the coordination of the gold(I) catalyst to the alkyne, followed by a 5-endo-dig or 6-exo-dig cyclization, where the pyrrole ring attacks the activated alkyne. This can lead to the formation of a vinylgold intermediate, which can then undergo further transformations. In some cases, this initial cyclization is followed by a 1,2-acyl shift, which induces dearomatization of the pyrrole ring nih.govacs.org.

For cascade reactions, the mechanism involves a sequence of steps. For example, in the gold-catalyzed reaction of skipped diynes and pyrroles, the mechanism is proposed to start with the activation of one triple bond, facilitating the first hydroarylation at the 2-position of the pyrrole. This is followed by a subsequent 7-endo-dig hydroarylation to form the final cyclohepta[b]pyrrole (B8667514) product acs.org.

In electrophilic cyclizations, such as those induced by iodine, the reaction begins with the π-activation of the triple bond by the electrophile (e.g., I+). This is followed by an intramolecular attack from a nucleophilic part of the molecule, such as an ester oxygen atom in N-alkyne-substituted pyrrole esters, leading to the cyclized product beilstein-journals.org.

The identification of reaction intermediates is crucial for confirming proposed mechanistic pathways. In gold-catalyzed reactions of alkynes, several types of intermediates have been postulated and, in some cases, observed or trapped.

One common intermediate is a vinyl cation , formed upon the nucleophilic attack of the pyrrole onto the gold-activated alkyne researchgate.net. Another key intermediate in some gold-catalyzed cyclizations is a cyclopropylgold carbene nih.govacs.org. In reactions involving a 1,2-acyl shift, a gold carbene intermediate is proposed, which then leads to the formation of a naphthylgold species before proto-deauration to the final product nih.govacs.org.

In electrophilic cyclizations with iodine, an iodonium ion intermediate is formed by the interaction of iodine with the alkyne. This intermediate then undergoes nucleophilic attack to form the cyclized product beilstein-journals.org.

The stereochemistry of the products is determined by the geometry of the transition states in the key bond-forming steps. The stereoelectronics of the reactions play a crucial role in determining the outcome oxfordsciencetrove.com.

In intramolecular cyclizations, the stereochemistry can often be controlled by the substrate itself, leading to specific diastereomers. The geometry of the tether connecting the pyrrole and the alkyne will dictate the facial selectivity of the intramolecular attack. While specific studies on the stereochemical control of 2-But-3-ynyl-1-methylpyrrole reactions are not available, general principles of stereochemistry in cyclization reactions would apply oxfordsciencetrove.com.

For example, in the context of pyrrole-to-pyridine ring expansion using α-chlorodiazirines, the regioselectivity of the insertion is influenced by the steric and electronic properties of the substituents on the pyrrole ring researchgate.net. Similarly, in the base-promoted cyclization of allenyl heteroaromatics, the regioselectivity of the cyclization is dependent on maintaining the aromaticity of the heterocyclic ring in the transition state nih.gov.

Structural Characterization and Spectroscopic Analysis of 2 but 3 Ynyl 1 Methylpyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-But-3-ynyl-1-methylpyrrole, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed for unambiguous assignment of all proton and carbon signals. uobasrah.edu.iq

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The N-methyl group on the pyrrole (B145914) ring typically results in upfield shifts for the remaining ring protons. ipb.pt In 2-But-3-ynyl-1-methylpyrrole, the protons on the pyrrole ring are expected in the aromatic region, while the protons of the butynyl substituent and the N-methyl group will appear in the aliphatic region. The terminal alkyne proton is anticipated to have a characteristic chemical shift.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are influenced by the solvent and the nature of substituents. ipb.pt The carbons of the pyrrole ring resonate in the aromatic region, while the sp-hybridized carbons of the alkyne show distinct signals. The N-methyl and methylene (B1212753) carbons appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-But-3-ynyl-1-methylpyrrole

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.6 | ~35 |

| H-3/C-3 | ~6.0 | ~107 |

| H-4/C-4 | ~6.2 | ~110 |

| H-5/C-5 | ~6.7 | ~122 |

| C-2 | - | ~130 |

| -CH₂- | ~3.1 | ~20 |

| -C≡ | - | ~83 |

| ≡C-H | ~2.0 | ~69 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To overcome the limitations of 1D NMR, especially in complex molecules where signals may overlap, a variety of 2D NMR experiments are utilized. researchgate.netwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. wikipedia.org For 2-But-3-ynyl-1-methylpyrrole, COSY would show correlations between the adjacent protons on the pyrrole ring (H-3, H-4, and H-5) and between the methylene protons and the terminal alkyne proton of the butynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orghuji.ac.il It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the signal for the N-methyl protons would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by two or three bonds. huji.ac.il This is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would be expected between the methylene protons of the butynyl group and the C-2 and C-3 carbons of the pyrrole ring, confirming the substituent's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il It can provide insights into the preferred conformation of the butynyl side chain relative to the pyrrole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. researchgate.net These two methods are often complementary.

For 2-But-3-ynyl-1-methylpyrrole, the most characteristic vibrations are associated with the terminal alkyne and the pyrrole ring.

Alkyne Vibrations: A sharp, strong absorption band corresponding to the C≡C-H stretching vibration is expected around 3300 cm⁻¹ in the IR spectrum. The C≡C stretching vibration typically appears as a weaker band in the 2100-2150 cm⁻¹ region.

Pyrrole Ring Vibrations: The N-methylpyrrole ring will exhibit several characteristic bands. C-H stretching vibrations on the aromatic ring are expected just above 3000 cm⁻¹. C=C and C-N stretching vibrations within the ring typically occur in the 1300-1600 cm⁻¹ region. researchgate.net C-H out-of-plane bending vibrations give rise to strong bands in the 700-900 cm⁻¹ range. researchgate.net

Table 2: Expected IR and Raman Active Vibrational Modes for 2-But-3-ynyl-1-methylpyrrole

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| Alkyne ≡C-H Stretch | ~3300 | IR (Strong), Raman (Medium) |

| Aromatic C-H Stretch | 3000 - 3100 | IR (Medium), Raman (Strong) |

| Aliphatic C-H Stretch | 2850 - 3000 | IR (Medium), Raman (Medium) |

| Alkyne C≡C Stretch | 2100 - 2150 | IR (Weak), Raman (Strong) |

| Pyrrole Ring C=C Stretch | 1400 - 1600 | IR (Medium), Raman (Strong) |

| CH₂ Bending | ~1450 | IR (Medium), Raman (Medium) |

| Pyrrole Ring C-N Stretch | 1300 - 1400 | IR (Strong), Raman (Medium) |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | IR (Strong), Raman (Weak) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The pyrrole ring acts as a chromophore, and its UV-Vis spectrum is characterized by π-π* transitions. researchgate.net The presence of the butynyl substituent may cause a slight shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to unsubstituted N-methylpyrrole. The spectrum is expected to show strong absorption bands in the ultraviolet region, typically below 300 nm. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For 2-But-3-ynyl-1-methylpyrrole (C₉H₁₁N), the exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value with a high degree of accuracy.

Common fragmentation patterns for N-methylpyrroles often involve the loss of the methyl group or fragmentation of the side chain. The molecular ion peak is typically prominent in the mass spectrum of aromatic compounds. massbank.eu

X-ray Diffraction for Solid-State Structural Analysis

Should 2-But-3-ynyl-1-methylpyrrole be a crystalline solid, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state. mdpi.com This technique yields precise data on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding or π-π stacking, which stabilize the crystal structure. researchgate.netmdpi.com

Theoretical and Computational Chemistry of 2 but 3 Ynyl 1 Methylpyrrole

Quantum Chemical Calculations for Electronic Structure and Bonding5.2. Density Functional Theory (DFT) Applications

To fulfill the user's request, peer-reviewed scientific studies containing these specific analyses for "2-But-3-ynyl-1-methylpyrrole" would be required.

Advanced Applications of 2 but 3 Ynyl 1 Methylpyrrole in Chemical Science

Applications in Materials Science and Functional Materials

Research specifically detailing the use of 2-But-3-ynyl-1-methylpyrrole in materials science and the development of functional materials is not available in the reviewed literature. The functional groups present in the molecule—a substituted pyrrole (B145914) ring and a terminal alkyne—suggest potential for such applications, but published studies confirming this potential are absent.

Polymerization Studies and Synthesis of Pyrrole-Based Polymers

There are no specific studies found on the polymerization of 2-But-3-ynyl-1-methylpyrrole. While polypyrrole and its derivatives are a well-established class of conducting polymers, typically synthesized via oxidative polymerization of pyrrole monomers, the polymerization behavior of this specific alkyne-functionalized N-methylpyrrole has not been documented. ijert.org The presence of the butynyl group would likely require polymerization methods that are compatible with the alkyne functionality or methods that specifically utilize the alkyne for cross-linking or further modification.

Fabrication of Sensors and Optoelectronic Materials

No publications were identified that describe the fabrication of sensors or optoelectronic materials using 2-But-3-ynyl-1-methylpyrrole. The development of pyrrole-based materials for these applications is an active area of research, but studies have focused on other substituted pyrroles and their resulting polymers. researchgate.netresearchgate.net

Integration into Supramolecular Architectures and Coordination Polymers

There is no available research on the integration of 2-But-3-ynyl-1-methylpyrrole into supramolecular architectures or its use as a ligand for creating coordination polymers. While nitrogen-containing heterocycles are fundamental building blocks in the design of coordination polymers, the specific coordination chemistry of 2-But-3-ynyl-1-methylpyrrole has not been explored in published literature. nih.govrsc.orgmdpi.com

Catalysis: Role as a Ligand or Precursor in Catalytic Systems

No documented instances of 2-But-3-ynyl-1-methylpyrrole serving as a ligand or a precursor in catalytic systems were found. Pyrrole-containing phosphine (B1218219) ligands have been developed and shown to be effective in catalysis; however, the catalytic applications of 2-But-3-ynyl-1-methylpyrrole itself have not been reported. nih.govacs.org

Contributions to Advanced Organic Synthesis and Molecular Scaffolding

While pyrrole derivatives are crucial scaffolds in organic synthesis, there is no specific information available on the use of 2-But-3-ynyl-1-methylpyrrole for these purposes.

Building Block for Complex Natural Products and Analogues

A search of the literature did not yield any examples of 2-But-3-ynyl-1-methylpyrrole being used as a building block in the total synthesis of complex natural products or their analogues. The pyrrole ring is a common feature in many marine natural products, but synthetic routes to these compounds have employed other, different pyrrole-based starting materials. chim.itnih.gov

Strategies for Skeletal Editing and Structural Diversification

The structural framework of pyrrole derivatives, such as 2-But-3-ynyl-1-methylpyrrole, offers a versatile platform for skeletal editing, a modern synthetic strategy aimed at modifying the core structure of a molecule to generate diverse and complex analogues. These advanced techniques go beyond simple peripheral functionalization, enabling the insertion, deletion, or rearrangement of atoms within the heterocyclic core. Such modifications are instrumental in medicinal chemistry and materials science for the exploration of chemical space and the optimization of molecular properties.

One prominent strategy for the skeletal diversification of pyrroles involves a "skeletal recasting" approach. rsc.orgresearchgate.netmdpi.com This method utilizes the reaction of simple pyrroles with agents like azoalkenes in the presence of an acid promoter. rsc.orgresearchgate.netmdpi.comrsc.org The process involves a sequence of dearomative deconstruction of the initial pyrrole ring followed by a rearomative reconstruction, which incorporates structural elements from the reacting partner to yield a more complex, fully substituted pyrrole. rsc.orgresearchgate.netmdpi.comrsc.org This one-pot reaction provides a pathway to synthetically challenging tetra-substituted pyrroles. rsc.orgresearchgate.net

Another innovative approach to pyrrole skeletal editing is the conversion of the pyrrole ring into other aromatic systems, such as benzene (B151609) or naphthalene (B1677914) derivatives. tum.denih.gov This transformation can be achieved through a sequence involving a Diels-Alder reaction between an N-Boc protected pyrrole and an alkyne, forming an N-bridged intermediate. tum.denih.gov Subsequent deprotection, nitrosylation, and a cheletropic extrusion of dinitrogen monoxide (N₂O) lead to the formation of the corresponding benzene or naphthalene derivative. tum.denih.gov This method represents a powerful tool for scaffold hopping and creating novel molecular frameworks from readily available pyrrole precursors.

Furthermore, the insertion of a carbon atom into the pyrrole skeleton has been demonstrated using vinylcarbenes, leading to the formation of 2,5-dihydropyridines. researchgate.net This dearomative skeletal editing strategy expands the five-membered pyrrole ring into a six-membered nitrogen-containing heterocycle, significantly altering the molecule's three-dimensional structure and properties. researchgate.net These controllable molecular editing reactions provide a powerful platform for accessing medicinally relevant nitrogen-heterocyclic frameworks from simple pyrroles.

The application of these skeletal editing strategies to 2-But-3-ynyl-1-methylpyrrole could unlock a vast array of novel compounds. The butynyl substituent provides a reactive handle that could potentially influence the outcome of these reactions or be further functionalized post-skeletal editing, leading to even greater structural diversity.

| Skeletal Editing Strategy | Description | Potential Outcome for a Pyrrole Core |

| Skeletal Recasting | One-pot dearomative deconstruction and rearomative reconstruction using reagents like azoalkenes. rsc.orgresearchgate.netmdpi.comrsc.org | Fully substituted, more complex pyrroles. rsc.orgresearchgate.net |

| Conversion to Arenes | Diels-Alder reaction followed by N₂O extrusion. tum.denih.gov | Substituted benzenes and naphthalenes. tum.denih.gov |

| Carbon-Atom Insertion | Reaction with vinylcarbenes. researchgate.net | 2,5-dihydropyridines and other expanded ring systems. researchgate.net |

Photochemistry and Photophysical Phenomena of Alkynylpyrroles

The presence of the alkynyl group in conjugation with the pyrrole ring in compounds like 2-But-3-ynyl-1-methylpyrrole suggests a rich and interesting photochemistry and photophysics. The interaction of light with such molecules can trigger a variety of transformations and luminescence phenomena, which are of significant interest for applications in materials science, optoelectronics, and photobiology.

Photoinduced Reaction Pathways

Upon absorption of light, alkynylpyrroles can undergo several photoinduced reactions. The specific pathway taken often depends on the substitution pattern, the solvent, and the wavelength of the incident light. One notable reaction pathway for prop-2-ynyl substituted heterocycles involves intramolecular cyclization. For instance, instead of undergoing a [2+2] photocycloaddition, prop-2-ynyl substituted 4-aminomethyl-2(5H)-furanones have been observed to cyclize, forming spirocyclic products. nih.gov This suggests that the butynyl group in 2-But-3-ynyl-1-methylpyrrole could facilitate similar intramolecular photo-cyclization reactions, leading to the formation of novel polycyclic structures.

Another potential photoinduced reaction pathway involves the cycloaddition of the alkynyl group with singlet oxygen. This has been observed in an alkynylpyrene derivative, where visible light irradiation led to a cycloaddition reaction between the alkyne moiety and photogenerated singlet oxygen, without the need for an external photosensitizer. rsc.org This type of reaction can lead to a significant change in the electronic and steric properties of the molecule, which in turn can alter its fluorescence emission. rsc.org

The general photochemistry of acylsilanes, which can be seen as analogous in terms of containing a reactive functional group, also provides insight into potential reaction pathways. Photo-induced reactions of acylsilanes can proceed through various mechanisms, including nucleophilic carbene additions, insertion reactions, and cyclizations, to generate functionalized organosilicon derivatives. tum.de

Luminescence and Fluorescence Properties of Derivatives

Derivatives of alkynylpyrroles are expected to exhibit interesting luminescence and fluorescence properties. The extended π-conjugation provided by the alkynyl group can lead to molecules with tunable emission characteristics. For example, a novel alkynylpyrene derivative has been shown to exhibit emission that can be tuned from a unimolecular to an excimer state in solution, accompanied by the formation of nanovesicles. rsc.org This behavior is influenced by solvent polarity and concentration, indicating the potential for creating environmentally sensitive fluorescent probes. rsc.org

Furthermore, the photoinduced reactions of alkynylpyrroles can lead to photoswitchable fluorescence. In the case of the aforementioned alkynylpyrene derivative, the cycloaddition with singlet oxygen resulted in a marked change in emission from yellow to blue. rsc.org This on-off switching of fluorescence has potential applications in data storage and molecular sensors.

The phenomenon of aggregation-induced emission (AIE) is another important aspect of the luminescence of heterocyclic compounds. While some fluorophores experience aggregation-caused quenching (ACQ) where fluorescence intensity decreases in aggregated states, AIE-active compounds show enhanced emission upon aggregation. rsc.org This property is highly valuable for applications in bio-imaging and sensing, where high concentrations of the fluorophore may be present. The introduction of bulky substituents to a pyrrole core, potentially through reactions of the butynyl group, could induce AIE characteristics in derivatives of 2-But-3-ynyl-1-methylpyrrole.

| Compound Class | Observed Photophysical Phenomenon | Potential Application |

| Alkynylpyrene derivative | Tunable unimolecular to excimer emission; Photoswitchable fluorescence (yellow to blue). rsc.org | Information transfer, transmitting and sensing materials. rsc.org |

| Pyrano[4,3-b]quinolizine derivatives | Aggregation-caused quenching (ACQ) in some cases. rsc.org | Fluorescent probes for metal ions. |

| Diarylethene derivatives | Reversible photochromism and fluorescent switching. | Optical-data storage and switching devices. |

Q & A

Q. What are the established synthetic routes for 2-But-3-ynyl-1-methylpyrrole, and what are their respective yields and limitations?

Methodological Answer: A common synthesis involves silver-catalyzed cyclization. For example, a stirred solution of Ag₂CO₃ (0.1–0.2 equiv) in N-methylpyrrolidone (NMP) is reacted with a but-2-yn-1-one intermediate and ethyl isocyanoacetate (1.5 equiv) at 80–85°C for 2–4 hours. The product is purified via flash chromatography (hexane:EtOAc gradient), yielding 27–66% as off-white solids . Key limitations include moderate yields due to competing side reactions and sensitivity to oxygen or moisture. Catalyst loading and solvent choice (NMP) are critical for reproducibility.

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-But-3-ynyl-1-methylpyrrole?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR can confirm structural features like the alkyne proton (δ ~2.5–3.5 ppm) and pyrrole ring protons (δ ~6.0–7.5 ppm).

- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond lengths and angles, as demonstrated for structurally similar pyrrole derivatives (mean σ(C–C) = 0.003 Å, R factor = 0.054) .

- Mass Spectrometry : High-resolution LC-MS or GC-MS (e.g., NIST-validated protocols) confirms molecular weight and fragmentation patterns .

Q. How does the alkyne moiety in 2-But-3-ynyl-1-methylpyrrole influence its reactivity in cross-coupling reactions?

Methodological Answer: The terminal alkyne group enables Sonogashira or Huisgen cycloaddition reactions. For example, in Pd-catalyzed cross-couplings, the alkyne can bond with aryl halides under mild conditions (e.g., 50–80°C, THF solvent). However, steric hindrance from the methylpyrrole group may require optimized ligands (e.g., XPhos) or elevated temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-But-3-ynyl-1-methylpyrrole in silver-catalyzed cyclizations?

Methodological Answer:

- Catalyst Screening : Test alternative silver salts (e.g., AgOTf) to enhance electrophilicity.

- Solvent Effects : Replace NMP with DMA or DMF to alter reaction kinetics.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and suppress decomposition .

- In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically.

Q. What strategies resolve discrepancies in NMR data when synthesizing derivatives of 2-But-3-ynyl-1-methylpyrrole?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing spectra at 25–50°C.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace ambiguous peaks.

- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond distances from X-ray studies) to validate assignments .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .

Q. What computational methods predict the stability of 2-But-3-ynyl-1-methylpyrrole under varying pH and oxidative conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers (pH 3–10) to assess hydrolysis susceptibility.

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to evaluate oxidative stability. For example, the alkyne’s π-system may exhibit lower stability in acidic conditions .

- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.